Product packaging for Morpholine, 4-(2,3,4-trimethoxybenzoyl)-(Cat. No.:CAS No. 64059-58-1)

Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Cat. No.: B13962988
CAS No.: 64059-58-1
M. Wt: 281.30 g/mol
InChI Key: FIZQWEUHBSXRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Significance of Morpholine (B109124) Heterocycles in Synthetic Organic Chemistry

The morpholine heterocycle is a cornerstone in the field of synthetic organic chemistry, valued for its unique structural and electronic characteristics. As a saturated six-membered ring containing both an amine and an ether functional group, morpholine serves as a versatile building block in the construction of more complex molecular architectures. wikipedia.org The secondary amine functionality provides a reactive site for a multitude of chemical transformations, including acylation to form N-acylmorpholines. The presence of the ether oxygen imparts polarity and influences the ring's conformation, which can be critical for molecular interactions. Due to its chemical stability and desirable physicochemical properties, the morpholine scaffold is frequently incorporated into a wide array of functional molecules. sigmaaldrich.com

Chemical Rationale for the Synthesis and Investigation of Benzoylated Morpholine Derivatives

Furthermore, the aromatic ring of the benzoyl group offers a platform for further synthetic modifications. By introducing various substituents onto the phenyl ring, chemists can systematically alter the steric and electronic environment of the entire molecule. This ability to create a diverse library of analogues is fundamental to structure-activity relationship (SAR) studies in various areas of chemical research.

Historical Development of Synthetic Approaches to N-Acylmorpholines

The synthesis of N-acylmorpholines has been a subject of chemical investigation for many years, with foundational methods paving the way for more sophisticated techniques.

Classical Methods: The most traditional and straightforward approach to N-acylmorpholines is the Schotten-Baumann reaction. This involves the reaction of morpholine with an acyl chloride, such as benzoyl chloride or its substituted derivatives, typically in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. Similarly, the use of acid anhydrides as the acylating agent is also a well-established method.

Modern Coupling Reagents: The evolution of synthetic organic chemistry has introduced a variety of coupling reagents that facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DDC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate a carboxylic acid, such as 2,3,4-trimethoxybenzoic acid, allowing for its efficient reaction with morpholine. These methods are often preferred when dealing with sensitive substrates.

Catalytic Methods: More contemporary approaches may involve the use of catalysts to promote the acylation reaction. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst in conjunction with acid anhydrides to accelerate the reaction rate.

The choice of synthetic route often depends on the specific substituents on the benzoyl moiety and the desired scale of the reaction, with each method offering distinct advantages in terms of yield, purity, and reaction conditions.

Specific Focus on the 2,3,4-Trimethoxybenzoyl Moiety in Chemical Research

The 2,3,4-trimethoxybenzoyl group is a specific and noteworthy substituent in chemical research due to the electronic and steric properties imparted by the three methoxy (B1213986) groups on the aromatic ring.

The compound "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" (also known as (2,3,4-trimethoxyphenyl)(morpholino)methanone) is identified by the CAS number 64059-58-1. While detailed research findings specifically on this compound are not extensively available in publicly accessible literature, its chemical properties can be inferred from the behavior of analogous N-acylmorpholine derivatives.

PropertyData
IUPAC Name 4-(2,3,4-trimethoxybenzoyl)morpholine
CAS Number 64059-58-1
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.31 g/mol

Data sourced from available chemical supplier information.

Detailed Research Findings

While specific experimental data for "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" is limited, the characterization of such a compound would typically involve a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the morpholine protons, typically in the range of 3.5-4.0 ppm, often appearing as complex multiplets due to the chair conformation of the ring. The protons of the three methoxy groups would appear as distinct singlets, likely between 3.8 and 4.2 ppm. The aromatic protons of the 2,3,4-trimethoxybenzoyl moiety would exhibit signals in the aromatic region (around 6.5-7.5 ppm), with a splitting pattern dictated by their coupling to each other.

¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the morpholine ring, typically around 45 ppm for the carbons adjacent to the nitrogen and around 67 ppm for the carbons adjacent to the oxygen. The carbonyl carbon would appear significantly downfield, generally in the range of 165-175 ppm. The aromatic carbons and the methoxy carbons would have characteristic shifts in their respective regions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₄H₁₉NO₅.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether linkages in the morpholine ring and the methoxy groups, as well as C-H stretching and bending vibrations.

Crystallographic Data: In the absence of an experimentally determined crystal structure for "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-", insights into its solid-state conformation can be drawn from related N-aroyl morpholine structures. Generally, the amide bond is found to be planar. The morpholine ring typically adopts a chair conformation. The relative orientation of the benzoyl group and the morpholine ring would be influenced by steric interactions, particularly from the ortho-methoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B13962988 Morpholine, 4-(2,3,4-trimethoxybenzoyl)- CAS No. 64059-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64059-58-1

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3

InChI Key

FIZQWEUHBSXRFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-", with a chemical formula of C14H19NO5, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C14H19NO5
Theoretical Exact Mass 281.1263 g/mol
Expected Ion [M+H]+

Note: The data in this table is theoretical and illustrative for Morpholine (B109124), 4-(2,3,4-trimethoxybenzoyl)-.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

The 1H NMR spectrum of "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" would exhibit distinct signals for the protons of the morpholine ring and the trimethoxybenzoyl group. The protons on the morpholine ring typically appear as multiplets in the range of 3.0-4.0 ppm. The three methoxy (B1213986) groups would give rise to three sharp singlets, likely in the region of 3.8-4.0 ppm. The aromatic protons of the trimethoxy-substituted benzene (B151609) ring would appear further downfield.

The 13C NMR spectrum would complement the 1H data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would be expected to resonate at a significantly downfield chemical shift.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Morpholine CH2-N 3.5 - 3.8 ~45-50
Morpholine CH2-O 3.8 - 4.0 ~65-70
Methoxy (OCH3) 3.8 - 4.0 (3 separate singlets) ~55-62
Aromatic CH 6.5 - 7.5 ~105-155
Aromatic C-O ~140-160

Note: The chemical shift values are predictions based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. nih.govscielo.org.mx The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-", the FT-IR and Raman spectra would be expected to show characteristic bands for the C=O stretching of the amide group, C-O-C stretching of the morpholine ring and methoxy groups, C-N stretching, and aromatic C-H and C=C vibrations. mdpi.com

Table 3: Expected Vibrational Frequencies for Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Functional Group Vibrational Mode Expected Frequency Range (cm-1)
Amide C=O stretch 1630 - 1680
Aromatic Ring C=C stretch 1450 - 1600
Methoxy/Ether C-O stretch 1000 - 1300
Amine C-N stretch 1020 - 1250
Alkane C-H stretch 2850 - 3000

Note: These are general frequency ranges and the exact positions would be specific to the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.

While a crystal structure for "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" is not publicly available, analysis of closely related structures, such as "(E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine," can provide valuable insights into the expected solid-state geometry. nih.gov The morpholine ring is anticipated to adopt a chair conformation. The planarity of the amide bond and the orientation of the trimethoxybenzoyl group relative to the morpholine ring would be key features of the crystal structure.

X-ray diffraction analysis would provide a detailed table of all bond lengths and angles within the molecule. This data is fundamental for understanding the electronic distribution and steric interactions within the molecule. For example, the C-N and C=O bond lengths of the amide group can provide information about the degree of resonance.

Table 4: Representative Bond Lengths and Angles from a Related Morpholine Derivative

Bond Length (Å) Angle Angle (°)
C-N (amide) ~1.35 O=C-N ~122
C=O (amide) ~1.24 C-N-C (morpholine) ~112
C-O (morpholine) ~1.43 C-O-C (morpholine) ~110

Note: These values are based on data from a structurally similar compound, (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine, and serve as an illustration. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

Following extensive searches of scientific databases and literature, it has been determined that specific, publicly available crystallographic data for "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" is not present at this time. Detailed experimental values for bond lengths, angles, and specific intermolecular distances are typically derived from single-crystal X-ray diffraction studies, which appear not to have been published for this particular compound.

In the absence of direct experimental data, a theoretical discussion of the likely intermolecular interactions and packing motifs can be posited based on the structural features of the molecule. The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions:

Hydrogen Bonding: The oxygen atoms of the morpholine ring and the methoxy groups, as well as the carbonyl oxygen, are potential hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds are highly probable. These interactions, involving the hydrogen atoms on the morpholine ring and the aromatic ring, would play a significant role in the crystal packing.

Dipole-Dipole Interactions: The polar carbonyl group and the ether linkages in the methoxy and morpholine moieties would lead to significant dipole-dipole interactions, influencing the relative orientation of molecules within the lattice.

π-Interactions: The electron-rich trimethoxybenzoyl aromatic ring could potentially engage in π-stacking or C-H···π interactions, further stabilizing the crystal structure.

The interplay of these forces would likely lead to a densely packed crystal structure, a common feature in molecular crystals. The specific arrangement, or packing motif, could range from layered structures to more complex three-dimensional networks, dictated by the energetic favorability of the various intermolecular contacts.

Without experimental data, a definitive analysis and the creation of detailed data tables on bond lengths, angles, and specific intermolecular contacts for "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" is not possible. The scientific community awaits the publication of such data to fully elucidate the rich structural chemistry of this compound.

Computational and Theoretical Chemistry Studies of Morpholine, 4 2,3,4 Trimethoxybenzoyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For Morpholine (B109124), 4-(2,3,4-trimethoxybenzoyl)-, the HOMO is expected to be localized primarily on the electron-rich trimethoxybenzoyl ring and the lone pair of the oxygen atom in the morpholine ring. The electron-donating nature of the methoxy (B1213986) groups increases the energy of the HOMO. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the aromatic ring of the benzoyl moiety, which are the primary electron-accepting sites. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics of Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Molecular Orbital Predicted Location Implication for Reactivity
HOMO Trimethoxybenzoyl ring, Morpholine oxygen Nucleophilic character, site of oxidation
LUMO Carbonyl group, Benzoyl ring Electrophilic character, site of reduction

Note: The values in this table are qualitative predictions based on the analysis of similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. chemistrysteps.com This is particularly important for a flexible molecule like Morpholine, 4-(2,3,4-trimethoxybenzoyl)-, which has several rotatable bonds.

The morpholine ring typically adopts a chair conformation. researchgate.net The orientation of the trimethoxybenzoyl group relative to the morpholine ring is determined by the rotation around the N-C (amide) bond. Due to steric hindrance between the ortho-methoxy group of the benzoyl ring and the morpholine ring, a non-planar conformation is expected to be the most stable. Molecular mechanics and quantum methods can be used to calculate the potential energy surface for the rotation around this bond, identifying the low-energy conformers and the transition states connecting them. cutm.ac.in

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution or Solid State

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Validation of Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. nih.gov For Morpholine, 4-(2,3,4-trimethoxybenzoyl)-, DFT calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental NMR signals and confirm the molecular structure.

Similarly, the vibrational frequencies (infrared and Raman spectra) can be calculated. osti.gov The calculated vibrational modes can be compared with experimental spectra to identify characteristic peaks and confirm the presence of specific functional groups. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations or intermolecular interactions.

Table 2: Predicted Spectroscopic Data for Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Spectroscopic Technique Predicted Key Features
1H NMR Signals for aromatic protons, methoxy protons, and morpholine protons.
13C NMR Signals for carbonyl carbon, aromatic carbons, methoxy carbons, and morpholine carbons.

Note: The predictions in this table are based on general principles of spectroscopy and computational studies of similar compounds.

Quantitative Structure-Reactivity Relationships (QSRR) for N-Acylmorpholine Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While a specific QSRR study for N-acylmorpholine systems in the context of reactivity is not widely reported, the principles of QSRR can be applied to understand how modifications to the structure of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- would affect its properties. For example, a QSRR model could be developed to predict the rate of hydrolysis of the amide bond based on various electronic and steric descriptors of different substituents on the benzoyl ring. Such models are valuable in medicinal chemistry for optimizing the properties of lead compounds. researchgate.net

Chemical Reactivity and Derivatization Pathways of Morpholine, 4 2,3,4 Trimethoxybenzoyl

Stability and Degradation Studies under Various Chemical Conditions

The stability of Morpholine (B109124), 4-(2,3,4-trimethoxybenzoyl)- is largely governed by the robustness of the tertiary amide bond. Generally, amides are significantly more resistant to hydrolysis than esters. viu.calibretexts.org However, under forcing acidic or basic conditions, the amide bond can be cleaved.

Under acidic conditions, hydrolysis is catalyzed by protonation of the amide carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.org This process would yield morpholine and 2,3,4-trimethoxybenzoic acid. The reaction is typically slow and requires elevated temperatures. chemguide.co.uklibretexts.org

In alkaline environments, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. chemguide.co.uklibretexts.org This reaction is also generally slow for tertiary amides but can be driven to completion with heat, affording morpholine and the corresponding carboxylate salt, in this case, sodium 2,3,4-trimethoxybenzoate.

The degradation of the morpholine ring itself is less common under typical laboratory conditions but can occur under specific biological or harsh oxidative conditions. For instance, some microorganisms can degrade morpholine through cleavage of the C-N bond. nih.gov The trimethoxybenzoyl moiety is generally stable, although the methoxy (B1213986) groups can be susceptible to cleavage under strongly acidic conditions, particularly with reagents like hydrogen bromide or boron tribromide.

A summary of the expected stability under different conditions is presented in the table below.

ConditionReagentsExpected Products of DegradationRelative Rate
Acidic HydrolysisDilute HCl or H₂SO₄, heatMorpholine, 2,3,4-Trimethoxybenzoic acidSlow
Basic HydrolysisAqueous NaOH or KOH, heatMorpholine, Sodium 2,3,4-trimethoxybenzoateSlow
NeutralWater, room temperatureStableVery Slow/Negligible

Regioselective Functionalization of the Morpholine Ring System

Direct regioselective functionalization of the morpholine ring in N-acylmorpholines like Morpholine, 4-(2,3,4-trimethoxybenzoyl)- presents a synthetic challenge. The electron-withdrawing nature of the acyl group deactivates the nitrogen atom, making it less nucleophilic and less prone to further reactions. Additionally, the adjacent methylene (B1212753) groups are not readily functionalized without harsh conditions that might compromise the integrity of the rest of the molecule.

However, strategies for the functionalization of cyclic amines can be adapted. One potential approach involves the α-functionalization of the morpholine ring. This can sometimes be achieved through deprotonation of a C-H bond adjacent to the nitrogen using a strong base, followed by reaction with an electrophile. Another possibility is the use of radical-based reactions to introduce substituents at various positions on the morpholine ring. More advanced methods for the synthesis of substituted morpholines often involve constructing the ring from functionalized precursors rather than modifying a pre-existing morpholine core. nih.govnih.govacs.org

Modifications and Transformations of the 2,3,4-Trimethoxybenzoyl Moiety

The 2,3,4-trimethoxybenzoyl portion of the molecule offers several avenues for chemical modification. The aromatic ring is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. libretexts.orgmsu.edu The directing effects of these groups would likely favor substitution at the 5-position of the aromatic ring. libretexts.orgmsu.edu

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can sometimes be complicated by the presence of the deactivating acylmorpholine group and potential side reactions.

Another significant transformation is the demethylation of the methoxy groups. google.comgoogle.com This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. Selective demethylation of one or more methoxy groups could provide access to hydroxylated derivatives, which can then be further functionalized. For instance, regioselective demethylation of the para-methoxy group in similar trimethoxybenzoyl compounds has been reported using aluminum chloride. google.com

The carbonyl group of the benzoyl moiety can also be a site for chemical transformation. Reduction of the amide carbonyl is possible using powerful reducing agents like lithium aluminum hydride, which would convert the acylmorpholine to a substituted benzylamine.

Below is a table summarizing potential modifications.

Reaction TypeReagentsPotential Product
Electrophilic NitrationHNO₃, H₂SO₄Morpholine, 4-(5-nitro-2,3,4-trimethoxybenzoyl)-
DemethylationBBr₃Morpholine, 4-(2,3,4-trihydroxybenzoyl)-
Amide ReductionLiAlH₄(2,3,4-trimethoxyphenyl)methanamine derivative

Exploration of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- as a Synthetic Intermediate for Novel Chemical Scaffolds

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- can serve as a valuable starting material for the synthesis of more complex molecules and novel chemical scaffolds. nih.govresearchgate.netorganic-chemistry.orgchemrxiv.orgmdpi.comnih.gov The reactivity of both the morpholine and the trimethoxybenzoyl moieties can be exploited to build new heterocyclic systems.

For example, the derivatives obtained from the functionalization of the trimethoxybenzoyl ring (as described in section 5.3) can be used in subsequent reactions. A nitro-substituted derivative could be reduced to an amine, which could then be used as a handle for the construction of fused heterocyclic rings. Similarly, hydroxylated derivatives obtained from demethylation could be used in cyclization reactions to form new oxygen-containing heterocycles.

The amide bond itself can be a precursor to other functional groups. For instance, treatment with a strong dehydrating agent could potentially lead to the formation of an enamine or a related unsaturated species, although this is not a common transformation for N-acylmorpholines.

Investigation of Reaction Mechanisms and By-product Formation

The reactions involving Morpholine, 4-(2,3,4-trimethoxybenzoyl)- would proceed through well-established organic reaction mechanisms. Electrophilic aromatic substitution on the trimethoxybenzoyl ring follows a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. byjus.com

Hydrolysis of the amide bond proceeds via nucleophilic acyl substitution. In acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of morpholine. Under basic conditions, the mechanism involves direct nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the morpholine anion (which is subsequently protonated).

By-product formation would depend on the specific reaction conditions. In electrophilic aromatic substitution, regioisomers are common by-products if the directing effects of the substituents are not highly selective. In demethylation reactions, incomplete demethylation can lead to a mixture of products with one, two, or three methoxy groups removed. During hydrolysis, if the conditions are harsh enough, degradation of the morpholine ring or the trimethoxybenzoic acid product could occur.

Advanced Applications in Materials Science and Chemical Technologies Non Biological

Role of Morpholine (B109124), 4-(2,3,4-trimethoxybenzoyl)- in Polymer Science and Engineering

Potential as a Ligand or Catalyst in Organic and Inorganic Transformations

Morpholine derivatives have been recognized for their applications as catalysts and ligands in various chemical reactions. e3s-conferences.orgresearchgate.net They have been employed in asymmetric synthesis and in catalysis for reactions such as the Buchwald-Hartwig amination. researchgate.net For example, morpholine-modified palladium catalysts have shown excellent selectivity in hydrogenation reactions. mdpi.com Specifically, morpholine-based organocatalysts have been studied for their efficacy in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org

While the morpholine ring itself presents catalytic potential, the influence of the 4-(2,3,4-trimethoxybenzoyl)- substituent on such activities has not been a subject of detailed investigation in the available literature. The electronic and steric properties of the trimethoxybenzoyl group could modulate the catalytic activity of the morpholine nitrogen, but without specific studies, its precise role remains speculative.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The structural features of morpholine derivatives, including their capacity for hydrogen bonding and potential for varied substitutions, suggest a theoretical utility in supramolecular chemistry and self-assembly. However, there is no specific mention in the surveyed literature of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- being utilized in these processes. The design of molecules for self-assembly often relies on a deep understanding of intermolecular interactions, and while the trimethoxybenzoyl moiety could participate in pi-stacking or other non-covalent interactions, dedicated research on this compound's self-assembly behavior is not documented.

Integration into Sensing Platforms or Molecular Devices

The incorporation of specific chemical functionalities into molecular platforms for sensing or device applications is a burgeoning field of research. While compounds with specific recognition motifs are designed and synthesized for these purposes, there is no available data to suggest that Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has been investigated for its potential in sensing platforms or molecular devices. The development of such applications would require foundational research into the compound's photophysical, electronic, and binding properties, which is not currently present in the public domain.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. Future research on "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" will likely prioritize the development of sustainable synthetic protocols. Traditional methods for synthesizing morpholine (B109124) derivatives can be inefficient and rely on harsh reagents. chemrxiv.orgchemrxiv.org Emerging strategies, such as redox-neutral protocols using inexpensive and practical reagents, are expected to be adapted for the synthesis of this specific compound. chemrxiv.orgchemrxiv.org Key areas of development will include:

Catalytic Aminolysis of Polyesters: Novel methods for the depolymerization of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) into morpholine amides using catalysis could be adapted. acs.org This approach represents a practical and environmentally friendly route for producing morpholine-containing compounds. acs.org

One-Pot Syntheses: Developing one- or two-step, redox-neutral protocols from readily available starting materials will be a significant focus. chemrxiv.orgchemrxiv.org These methods aim to reduce waste and improve efficiency compared to traditional multi-step syntheses. chemrxiv.orgchemrxiv.org

Use of Greener Solvents and Reagents: Research will likely explore the use of environmentally friendly solvents and reagents, moving away from hazardous substances.

Synthesis StrategyKey FeaturesPotential Advantages
Catalytic AminolysisUtilizes waste materials like PETUpcycling of plastics, reduced reliance on virgin feedstocks
Redox-Neutral ProtocolsFewer steps, avoids harsh oxidants/reductantsIncreased efficiency, reduced waste generation
Green Solvents/ReagentsUse of water, bio-based solventsReduced environmental impact and improved safety

Integration of Machine Learning and AI in the Design of Novel Morpholine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.com These technologies can analyze vast datasets to predict the properties of new molecules, significantly accelerating the design of novel derivatives of "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-". mdpi.comharvard.edu Future applications in this area will likely include:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties from scratch. harvard.edumdpi.com

Predictive Modeling: ML algorithms can be trained to predict biological activities, pharmacokinetic properties, and toxicity profiles of new derivatives, reducing the need for extensive initial screening. mdpi.comyoutube.com

Synthesis Prediction: AI can predict the optimal synthetic routes for novel compounds, improving the efficiency and sustainability of their production. scitechdaily.com

AI/ML ApplicationDescriptionImpact on Research
Generative ModelsAlgorithms that create novel molecular structures with desired properties. harvard.edumdpi.comAccelerates the discovery of new drug candidates and materials.
Predictive AnalyticsUse of ML to forecast biological activity and physicochemical properties. mdpi.comyoutube.comReduces the time and cost of preclinical development.
Retrosynthesis PredictionAI tools that suggest optimal synthetic pathways for a target molecule. scitechdaily.comEnhances the efficiency and sustainability of chemical synthesis.

Exploration of Unconventional Reactivity and Transformation Pathways

Morpholine amides, such as "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-", are versatile intermediates in organic synthesis. researchgate.netresearchgate.net While they are often used in traditional acylation reactions, future research will likely explore their less conventional reactivity. researchgate.netresearchgate.net This could lead to the development of novel synthetic methodologies and the creation of new molecular architectures. Areas of interest include:

Reductive Transformations: Exploring chemoselective reductions of the amide group can provide access to a variety of functional groups. researchgate.net

Fragmentation Reactions: The fragmentation of morpholine amides can be a powerful tool for the stereoselective synthesis of complex molecules like fluoroalkenes. nih.gov

Recyclization Reactions: Investigating the reactions of the morpholine ring itself with binucleophiles could lead to the synthesis of novel heterocyclic systems. nasu-periodicals.org.ua

Advanced Multiscale Computational Modeling for Deeper Mechanistic Insights

Computational chemistry provides powerful tools for understanding chemical reactions at a molecular level. Future research on "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-" will benefit from advanced multiscale computational modeling to gain deeper insights into its reactivity and interactions. techscience.com This will involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule and its transition states. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or in different solvent environments. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods allow for the study of large systems, such as enzyme-substrate interactions, with high accuracy.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique properties of morpholine-containing compounds make them attractive for applications beyond medicine. labmanager.comopenaccessgovernment.orgresearchgate.net Future research will increasingly focus on the interface between synthetic chemistry and materials science to develop new functional materials based on "Morpholine, 4-(2,3,4-trimethoxybenzoyl)-". labmanager.comresearchgate.net Potential areas of exploration include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,3,4-trimethoxybenzoyl)morpholine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. Key steps include:

  • Reacting morpholine with 2,3,4-trimethoxybenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Using triethylamine as a base to scavenge HCl, with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    • Yield Optimization : Monitor reaction progress via TLC. Substituent electron-donating effects of methoxy groups may require elevated temperatures (e.g., reflux at 60°C) for complete acylation .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzoyl carbonyl at ~δ 165 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ expected at m/z 310.1) .
  • Elemental Analysis : Verify C, H, N, O content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to neurological targets, and how do molecular dynamics simulations inform its mechanism?

  • Target Identification : Based on structural analogs (e.g., 4-(3,4,5-trimethoxybenzoyl)morpholine, a neurosedative), hypothesize interactions with serotonin or dopamine receptors .
  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with morpholine’s oxygen and hydrophobic interactions with trimethoxybenzoyl .
  • MD Simulations (GROMACS) : Simulate ligand stability in binding pockets over 100 ns; analyze RMSD/RMSF to identify conformational flexibility .

Q. How do crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters.

  • Example: A related morpholine derivative showed a chair conformation for the morpholine ring and coplanar benzoyl group, confirmed via SHELX’s least-squares refinement .
    • Data Contradictions : If experimental (e.g., NMR) and computational (DFT) data conflict, use SCXRD as the gold standard to resolve discrepancies .

Q. What toxicological assays are recommended for evaluating this compound’s safety in preclinical studies?

  • In Vitro Assays :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .
  • hERG Inhibition Screening : Patch-clamp assays to evaluate cardiac toxicity risks .
    • In Vivo Protocols : Acute oral toxicity in rodents (OECD 423), monitoring neurobehavioral endpoints (e.g., locomotor activity, tremors) .

Data Reconciliation & Challenges

Q. How should researchers address contradictions in reported synthesis yields or spectroscopic data?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities.

  • Solution : Cross-validate with multiple techniques (e.g., IR for carbonyl confirmation at ~1680 cm⁻¹) and replicate synthesis under standardized conditions .

Q. What strategies mitigate batch-to-batch variability in pharmacological activity?

  • Quality Control :

  • Strict adherence to synthetic protocols (e.g., anhydrous conditions, inert atmosphere).
  • Use of chiral HPLC to detect enantiomeric impurities if asymmetric centers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.